molecular formula C27H30N6O2 B10872349 7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10872349
M. Wt: 470.6 g/mol
InChI Key: VWNSEHXDBBNTMK-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione is an organic compound belonging to the class of n-arylpiperazines. These compounds contain a piperazine ring where the nitrogen ring atom carries an aryl group

Preparation Methods

The synthesis of 7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common synthetic route includes the reaction of 1,3-dimethylxanthine with benzyl chloride to form 7-benzyl-1,3-dimethylxanthine. This intermediate is then reacted with 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. One known target is dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism . By inhibiting DPP-4, this compound can modulate glucose levels and has potential applications in the treatment of diabetes. Other pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar compounds to 7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione include:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C27H30N6O2

Molecular Weight

470.6 g/mol

IUPAC Name

7-benzyl-1,3-dimethyl-8-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione

InChI

InChI=1S/C27H30N6O2/c1-29-24-23(25(34)30(2)27(29)35)33(20-22-12-7-4-8-13-22)26(28-24)32-18-16-31(17-19-32)15-9-14-21-10-5-3-6-11-21/h3-14H,15-20H2,1-2H3/b14-9+

InChI Key

VWNSEHXDBBNTMK-NTEUORMPSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C/C=C/C4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC=CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.